N,N-Diethylpyridine-4-sulfonamide
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Overview
Description
N,N-Diethylpyridine-4-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylpyridine-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyridine-4-sulfonyl chloride with diethylamine under basic conditions. This method typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Another efficient method involves the oxidative coupling of thiols and amines. This approach is advantageous as it does not require pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process typically includes the continuous addition of reactants and the use of catalysts to enhance reaction rates and yields. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylpyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N-Diethylpyridine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N,N-Diethylpyridine-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur-containing compounds with similar structural features.
Uniqueness
N,N-Diethylpyridine-4-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its diethylamine substituents and pyridine ring contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N,N-diethylpyridine-4-sulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
POKYRFQBDIEDJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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